molecular formula C11H11NO4 B8414014 2-Allyl-6-nitro-benzoic acid methyl ester

2-Allyl-6-nitro-benzoic acid methyl ester

Cat. No.: B8414014
M. Wt: 221.21 g/mol
InChI Key: VWRCGYAPVMQYOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Allyl-6-nitro-benzoic acid methyl ester is a useful research compound. Its molecular formula is C11H11NO4 and its molecular weight is 221.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

methyl 2-nitro-6-prop-2-enylbenzoate

InChI

InChI=1S/C11H11NO4/c1-3-5-8-6-4-7-9(12(14)15)10(8)11(13)16-2/h3-4,6-7H,1,5H2,2H3

InChI Key

VWRCGYAPVMQYOR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC=C1[N+](=O)[O-])CC=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of allyl bromide (39.7 ml, 459.18 mmol) and tert-butylnitrite (5.5 ml, 45.91 mmol) in acetonitrile (30 ml) was added methyl 6-nitroanthranilic acid (6.0 g, 30.61 mmol) portion-wise at room temperature and the mixture was further stirred for 1 h. The volatile components were evaporated under reduced pressure and the residue was diluted with water. The mixture was extracted with ethyl acetate (2×50 ml) and the combined organic extracts were washed with water and dried over anhydrous sodium sulfate. The residue obtained after evaporation of the solvent was purified by silica gel column chromatography using 5% ethyl acetate in petroleum ether as eluent to give 4.2 g of the product as a yellow oil; 1H NMR (δ ppm, CDCl3, 300 MHz): 7.99 (d, J=7.8, 1H); 7.58-7.46 (m, 2H); 5.93-5.80 (m, 1H), 5.15-5.03 (m, 2H); 3.93 (s, 3H); 3.46 (d, J=6.0, 2H).
Quantity
39.7 mL
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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